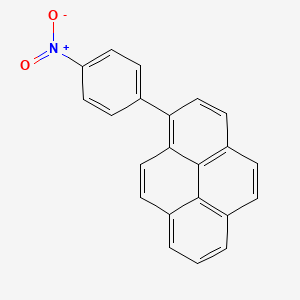

Pyrene, 1-(4-nitrophenyl)-

Description

BenchChem offers high-quality Pyrene, 1-(4-nitrophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrene, 1-(4-nitrophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

95069-74-2 |

|---|---|

Molecular Formula |

C22H13NO2 |

Molecular Weight |

323.3 g/mol |

IUPAC Name |

1-(4-nitrophenyl)pyrene |

InChI |

InChI=1S/C22H13NO2/c24-23(25)18-10-6-14(7-11-18)19-12-8-17-5-4-15-2-1-3-16-9-13-20(19)22(17)21(15)16/h1-13H |

InChI Key |

SYRNKSFZLKMHIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=C(C=C5)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 1-(4-nitrophenyl)pyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for the novel compound 1-(4-nitrophenyl)pyrene. This molecule, combining the fluorescent properties of pyrene with the electron-withdrawing nature of a nitrophenyl group, holds potential for applications in various research fields, including the development of fluorescent probes and materials science.

Synthesis of 1-(4-nitrophenyl)pyrene

The synthesis of 1-(4-nitrophenyl)pyrene can be effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This widely used palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[1] In this proposed synthesis, 1-bromopyrene is coupled with 4-nitrophenylboronic acid.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The reaction involves the palladium-catalyzed coupling of 1-bromopyrene with 4-nitrophenylboronic acid in the presence of a base.

Caption: Proposed Suzuki-Miyaura synthesis of 1-(4-nitrophenyl)pyrene.

Experimental Protocol

This protocol is a general guideline based on established Suzuki-Miyaura coupling procedures.[2][3][4] Optimization may be required to achieve the highest yields.

Materials:

-

1-Bromopyrene

-

4-Nitrophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene and Water (degassed)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Dichloromethane for chromatography

Procedure:

-

To a round-bottom flask, add 1-bromopyrene (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

-

The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add degassed toluene and water in a 4:1 ratio.

-

The reaction mixture is heated to 80-90 °C and stirred vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted three times with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a hexane/dichloromethane gradient to yield 1-(4-nitrophenyl)pyrene as a solid.

Characterization of 1-(4-nitrophenyl)pyrene

A comprehensive characterization of the synthesized 1-(4-nitrophenyl)pyrene is crucial to confirm its identity, purity, and properties. The following techniques are recommended:

Caption: Workflow for the characterization of 1-(4-nitrophenyl)pyrene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the chemical structure of the synthesized compound.

Expected ¹H NMR (400 MHz, CDCl₃) Data:

The proton NMR spectrum is expected to show a complex pattern of aromatic protons in the region of δ 7.5-9.0 ppm. The protons of the pyrene core will exhibit characteristic coupling patterns, while the protons of the 4-nitrophenyl group will appear as two doublets.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrene-H | 7.8 - 8.5 | m | - |

| Nitrophenyl-H (ortho to NO₂) | ~8.3 | d | ~8.8 |

| Nitrophenyl-H (meta to NO₂) | ~7.8 | d | ~8.8 |

Expected ¹³C NMR (100 MHz, CDCl₃) Data:

The carbon NMR spectrum will show signals corresponding to the 22 carbon atoms of the molecule. The chemical shifts will be influenced by the electronic environment of each carbon atom. A reference to the computed 13C NMR spectrum is available on SpectraBase.[5]

| Carbon | Predicted Chemical Shift (ppm) |

| Pyrene-C | 120 - 135 |

| Nitrophenyl-C (ipso) | ~145 |

| Nitrophenyl-C-NO₂ | ~147 |

| Nitrophenyl-CH (ortho to NO₂) | ~124 |

| Nitrophenyl-CH (meta to NO₂) | ~130 |

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrometry Data:

-

Electron Ionization (EI-MS): The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 323.3.

-

High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecular ion, confirming the elemental composition. The calculated exact mass for C₂₂H₁₃NO₂ is 323.0946.

-

Fragmentation Pattern: Characteristic fragments are expected from the loss of the nitro group (-NO₂) and other rearrangements.[6]

| Analysis Type | Expected m/z | Interpretation |

| EI-MS | 323 | [M]⁺ |

| HRMS | 323.0946 | C₂₂H₁₃NO₂ |

UV-Vis and Fluorescence Spectroscopy

The photophysical properties of 1-(4-nitrophenyl)pyrene are of significant interest.

UV-Vis Absorption Spectroscopy:

The UV-Vis spectrum, typically recorded in a solvent like dichloromethane or acetonitrile, is expected to show characteristic absorption bands of the pyrene chromophore, potentially with a slight red-shift due to the conjugation with the nitrophenyl group. Pyrene itself exhibits strong absorption bands around 335 nm.[4][7]

| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Dichloromethane | ~340 - 360 | > 40,000 |

Fluorescence Spectroscopy:

Pyrene is known for its strong fluorescence emission.[8] The fluorescence spectrum of 1-(4-nitrophenyl)pyrene is expected to show the characteristic vibronic structure of pyrene emission, although the nitro group may cause some quenching of the fluorescence quantum yield.[9] The emission is anticipated in the blue region of the spectrum.

| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

| Cyclohexane | ~345 | ~375, 395 | To be determined |

Thermal Analysis

Thermal analysis provides information about the thermal stability and phase transitions of the compound.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature. It will be used to determine the decomposition temperature of 1-(4-nitrophenyl)pyrene. Nitroaromatic compounds often exhibit distinct decomposition profiles.

| Parameter | Predicted Value |

| Onset of Decomposition (Tonset) | > 250 °C |

| 5% Weight Loss Temperature (Td5) | To be determined |

Differential Scanning Calorimetry (DSC):

DSC is used to detect phase transitions, such as melting point and glass transitions. For a crystalline solid, a sharp endothermic peak corresponding to its melting point is expected.

| Parameter | Predicted Value |

| Melting Point (Tm) | To be determined |

Conclusion

This technical guide outlines a robust strategy for the synthesis and comprehensive characterization of 1-(4-nitrophenyl)pyrene. The proposed Suzuki-Miyaura coupling provides a reliable route to this novel compound. The detailed characterization plan, employing a suite of spectroscopic and thermal analysis techniques, will ensure the unambiguous identification and thorough understanding of the properties of 1-(4-nitrophenyl)pyrene, paving the way for its potential applications in various scientific and industrial domains. Researchers are encouraged to use this guide as a starting point and to optimize the described protocols for their specific needs.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. Spectrum [Pyrene] | AAT Bioquest [aatbio.com]

- 8. iptl.gdut.edu.cn [iptl.gdut.edu.cn]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide on the Photophysical and Photochemical Properties of 1-(4-Nitrophenyl)pyrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photophysical and photochemical properties of 1-(4-nitrophenyl)pyrene, a nitro-polycyclic aromatic hydrocarbon (nitro-PAH). Due to the limited availability of direct experimental data for 1-(4-nitrophenyl)pyrene, this document leverages extensive research on the closely related and well-studied analog, 1-nitropyrene, to infer its characteristics. This guide covers its anticipated absorption and emission characteristics, excited-state dynamics, and photochemical reactivity. Detailed experimental protocols for the synthesis and key photophysical measurements are provided, along with visualizations of the principal photochemical reaction pathway. This document is intended to serve as a valuable resource for researchers in photochemistry, materials science, and drug development.

Introduction

Pyrene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) renowned for their unique photophysical properties, including high fluorescence quantum yields and long excited-state lifetimes. The introduction of a nitro group, as in 1-(4-nitrophenyl)pyrene, is expected to significantly alter these properties. The nitro moiety, being a strong electron-withdrawing group, can introduce new electronic transitions, influence intersystem crossing rates, and provide pathways for photochemical reactions. Understanding these changes is crucial for applications ranging from fluorescent probes and photosensitizers to the assessment of the environmental fate of nitro-PAHs, many of which are known mutagens.[1][2]

This guide will explore the expected photophysical and photochemical behavior of 1-(4-nitrophenyl)pyrene, drawing heavily on the established data for 1-nitropyrene as a model compound.[3][4]

Predicted Photophysical Properties

The photophysical properties of 1-(4-nitrophenyl)pyrene are anticipated to be dominated by the influence of the nitro group on the pyrene core's electronic structure. Based on studies of 1-nitropyrene and other nitrated PAHs, the following characteristics are expected.[1][3][4]

Absorption and Emission Spectra

1-(4-nitrophenyl)pyrene is expected to exhibit absorption bands characteristic of the pyrene moiety, with some shifts and broadening due to the nitrophenyl substituent. The fluorescence emission is predicted to be weak, a common feature of many nitroaromatic compounds where non-radiative decay pathways are highly efficient.[1][3]

Table 1: Predicted Photophysical Data for 1-(4-Nitrophenyl)pyrene (based on 1-Nitropyrene in various solvents)

| Property | Value | Solvent(s) |

| Absorption Maxima (λ_abs) | ~365-405 nm | Cyclohexane, Methanol, Acetonitrile |

| Molar Absorptivity (ε) | High (typical for π-π* transitions in PAHs) | - |

| Emission Maxima (λ_em) | Broad, weak emission expected | - |

| Fluorescence Quantum Yield (Φ_f) | Very low (~10⁻⁴) | Polar and non-polar solvents |

| Fluorescence Lifetime (τ_f) | Short (picosecond to nanosecond range) | - |

| Intersystem Crossing Yield (Φ_ISC) | High (0.40 - 0.60 for 1-nitropyrene) | - |

| Triplet State Lifetime (τ_T) | 10⁻⁵ - 10⁻⁶ s (for 1-nitropyrene) | - |

Data for 1-nitropyrene is used as a proxy.[1][3][4]

Excited-State Dynamics

Upon photoexcitation, 1-(4-nitrophenyl)pyrene is expected to undergo rapid intersystem crossing from the lowest excited singlet state (S₁) to the triplet manifold (T₁). This efficient intersystem crossing is a key reason for the predicted low fluorescence quantum yield. The resulting triplet state is anticipated to be relatively long-lived and play a central role in the molecule's photochemistry.[3][4]

Photochemical Properties

The photochemistry of nitro-PAHs is complex and highly dependent on the molecular structure and the surrounding environment.[5][6] For 1-(4-nitrophenyl)pyrene, the primary photochemical pathway is expected to originate from the triplet excited state and involve the nitro group.

Principal Photochemical Reaction Pathway

Based on the well-documented photochemistry of 1-nitropyrene, the following reaction sequence is proposed for 1-(4-nitrophenyl)pyrene in the presence of a hydrogen-donating solvent (RH).[3][4]

-

Photoexcitation and Intersystem Crossing: The molecule absorbs a photon and transitions to an excited singlet state (S₁), which then rapidly undergoes intersystem crossing to the lowest triplet state (T₁).

-

Formation of a Pyrenoxy Radical: The excited triplet state can lead to the formation of a pyrenoxy radical and nitric oxide (NO).

-

Hydrogen Abstraction: The pyrenoxy radical can then abstract a hydrogen atom from the solvent to form 1-hydroxy-4-(4-nitrophenyl)pyrene.

-

Formation of a Protonated Radical: The triplet state can also react with substances that can donate a hydrogen atom to form a protonated radical.[3]

The following Graphviz diagram illustrates this proposed photochemical pathway.

Caption: Proposed photochemical reaction pathway for 1-(4-nitrophenyl)pyrene.

Experimental Protocols

This section provides detailed methodologies for the synthesis and key photophysical characterization of 1-(4-nitrophenyl)pyrene.

Synthesis of 1-(4-Nitrophenyl)pyrene

A plausible synthetic route for 1-(4-nitrophenyl)pyrene is via a Suzuki-Miyaura cross-coupling reaction, a common method for forming carbon-carbon bonds between aryl halides and arylboronic acids.

Materials:

-

1-Bromopyrene

-

4-Nitrophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Argon or Nitrogen gas

Procedure:

-

In a round-bottom flask, dissolve 1-bromopyrene (1 equivalent) and 4-nitrophenylboronic acid (1.2 equivalents) in a mixture of toluene and ethanol (e.g., 3:1 v/v).

-

Add an aqueous solution of potassium carbonate (2 M, 2 equivalents).

-

Degas the mixture by bubbling with argon or nitrogen for 20-30 minutes.

-

Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.

-

Heat the mixture to reflux (typically 80-90 °C) under an inert atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield 1-(4-nitrophenyl)pyrene.

The following diagram outlines the general workflow for the synthesis and purification.

Caption: General workflow for the synthesis of 1-(4-nitrophenyl)pyrene.

Determination of Fluorescence Quantum Yield (Φ_f)

The relative method, using a well-characterized standard, is commonly employed.

Materials and Equipment:

-

Fluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Solvent (e.g., cyclohexane, ethanol)

-

Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)

-

1-(4-nitrophenyl)pyrene sample

Procedure:

-

Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength kept below 0.1 to avoid inner filter effects.

-

Measure the UV-Vis absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Calculate the fluorescence quantum yield of the sample (Φ_sample) using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where:

-

Φ_std is the quantum yield of the standard

-

I is the integrated emission intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Measurement of Fluorescence Lifetime (τ_f)

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes.

Equipment:

-

TCSPC system with a pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser) and a single-photon sensitive detector.

Procedure:

-

Prepare a dilute solution of 1-(4-nitrophenyl)pyrene in the desired solvent.

-

Excite the sample with the pulsed light source at a suitable wavelength.

-

Collect the fluorescence decay profile by measuring the time difference between the excitation pulse and the detection of the first emitted photon.

-

Repeat this process at a high repetition rate to build up a histogram of photon arrival times.

-

Deconvolute the instrument response function (IRF) from the measured decay curve.

-

Fit the resulting fluorescence decay data to an exponential decay model to determine the fluorescence lifetime (τ_f).

Transient Absorption Spectroscopy

This technique is used to study the properties of transient species like triplet states and radicals.

Equipment:

-

Pump-probe transient absorption spectrometer, typically with a femtosecond or nanosecond laser system.

Procedure:

-

A high-intensity "pump" pulse excites the sample.

-

A lower-intensity, broad-spectrum "probe" pulse is passed through the sample at a specific time delay after the pump pulse.

-

The change in absorbance of the probe light is measured as a function of wavelength and time delay.

-

By varying the delay time, the formation and decay of transient species can be monitored, providing information on their absorption spectra and lifetimes.

Conclusion

While direct experimental data for 1-(4-nitrophenyl)pyrene remains to be extensively reported, a comprehensive understanding of its photophysical and photochemical properties can be inferred from the behavior of its close analog, 1-nitropyrene. The introduction of the 4-nitrophenyl group is expected to lead to a molecule with a very low fluorescence quantum yield, efficient intersystem crossing to a long-lived triplet state, and a rich photochemistry involving the nitro group. The provided experimental protocols offer a robust framework for the synthesis and detailed characterization of this and related compounds. Further experimental and computational studies are warranted to fully elucidate the specific properties of 1-(4-nitrophenyl)pyrene and unlock its potential in various scientific and technological applications.

References

- 1. A comparative photophysical and photochemical study of nitropyrene isomers occurring in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Photophysics and photochemistry of 1-nitropyrene. | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. PHOTOCHEMICAL REACTION OF NITRO-POLYCYCLIC AROMATIC HYDROCARBONS: EFFECT BY SOLVENT AND STRUCTURE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Ground and Excited State Properties of Nitropyrene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ground and excited state properties of nitropyrene isomers, potent environmental mutagens and carcinogens. Understanding these properties is crucial for assessing their environmental fate, toxicological mechanisms, and for the development of potential detection and remediation strategies. This document details their photophysical characteristics, the experimental and computational methods used to study them, and the metabolic pathways leading to their genotoxicity.

Ground and Excited State Properties of Nitropyrene Isomers

Nitropyrenes are derivatives of the polycyclic aromatic hydrocarbon (PAH) pyrene, with one or more nitro (-NO₂) groups attached to the aromatic ring. The position and number of these nitro groups significantly influence their electronic structure and, consequently, their photophysical and photochemical behavior.

Mononitropyrene Isomers

The most studied mononitropyrene isomers are 1-nitropyrene, 2-nitropyrene, and 4-nitropyrene. Their ground state absorption spectra typically exhibit three major bands characteristic of nitro-PAHs. The long-wavelength absorption band, extending into the visible region, is of particular importance as it allows for photochemical transformations under solar radiation.[1]

Table 1: Photophysical Properties of Mononitropyrene Isomers in Different Solvents

| Isomer | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Triplet Lifetime (τ_T, µs) | Intersystem Crossing Yield (Φ_ISC) |

| 1-Nitropyrene | Cyclohexane | 375 | 405 | 1.2 x 10⁻⁴ | 18 | 0.40 - 0.60[2][3] |

| Acetonitrile | 378 | 415 | 2.5 x 10⁻⁴ | 10 | ||

| Methanol | 380 | 420 | 3.0 x 10⁻⁴ | 8 | ||

| 2-Nitropyrene | Cyclohexane | 408 | 435 | ~10⁻³ - 10⁻⁴[1][4] | 1.2 | 0.1 - 0.6[4] |

| Acetonitrile | 415 | 445 | ||||

| Methanol | 418 | 450 | ||||

| 4-Nitropyrene | Cyclohexane | 390 | 420 | ~10⁻³ - 10⁻⁴[1][4] | 2.5 | 0.1 - 0.6[4] |

| Acetonitrile | 395 | 430 | ||||

| Methanol | 398 | 435 |

Note: The fluorescence quantum yields for nitropyrenes are generally very low, on the order of 10⁻³ to 10⁻⁴, indicating that non-radiative decay pathways are dominant.[1][4]

Dinitropyrene Isomers

Dinitropyrenes, such as 1,3-, 1,6-, and 1,8-dinitropyrene, are even more potent mutagens than their mono-nitro counterparts. Their photophysical properties are also influenced by the positions of the two nitro groups.

Table 2: Photophysical Properties of Dinitropyrene Isomers in Acetonitrile

| Isomer | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Triplet Lifetime (τ_T, µs) |

| 1,3-Dinitropyrene | 420 | 510 | Low | ~10 |

| 1,6-Dinitropyrene | 402 | 485 | Low | 83 |

| 1,8-Dinitropyrene | 395 | 480 | Low | ~20 |

Note: Data for dinitropyrenes is less abundant in the literature compared to mononitropyrenes.

Experimental Protocols

The characterization of the ground and excited state properties of nitropyrene isomers relies on a combination of spectroscopic and computational techniques.

Synthesis of Nitropyrene Isomers

Protocol for the Synthesis of 1-Nitropyrene:

A common method for the synthesis of 1-nitropyrene involves the nitration of pyrene.

-

Dissolution: Dissolve pyrene in a suitable solvent, such as acetic anhydride.

-

Nitrating Agent: Slowly add a nitrating agent, for example, a mixture of nitric acid and sulfuric acid, to the pyrene solution while maintaining a controlled temperature, typically below 10°C, to prevent over-nitration.

-

Reaction: Stir the reaction mixture for a specified period, allowing the nitration to proceed.

-

Quenching: Pour the reaction mixture into ice-water to precipitate the crude product.

-

Filtration and Washing: Filter the precipitate and wash it thoroughly with water to remove any residual acid.

-

Purification: Purify the crude 1-nitropyrene by recrystallization from a suitable solvent like ethanol or by column chromatography.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard with a known quantum yield, is a widely used technique.

-

Standard Selection: Choose a standard with an absorption profile similar to the nitropyrene isomer being studied. Quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common standard.

-

Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorption Spectra: Record the absorption spectra of all solutions using a UV-Vis spectrophotometer.

-

Fluorescence Spectra: Record the corrected fluorescence spectra of all solutions using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

-

Data Analysis: Integrate the area under the fluorescence emission curves for both the sample and the standard.

-

Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

where:

-

Φ_r is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts 's' and 'r' refer to the sample and reference, respectively.

-

Nanosecond Laser Flash Photolysis

This technique is used to study the properties of transient species, such as triplet excited states and radicals, which are generated upon photoexcitation.

-

Sample Preparation: Prepare a solution of the nitropyrene isomer in a suitable solvent and place it in a quartz cuvette. The solution is typically deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) to prevent quenching of the excited states by oxygen.

-

Excitation: A short, high-energy laser pulse (typically from a Nd:YAG laser, e.g., at 355 nm) is used to excite the sample.

-

Probing: A continuous probe light from a lamp (e.g., a xenon arc lamp) is passed through the sample at a right angle to the excitation laser beam.

-

Detection: The change in the intensity of the probe light after passing through the sample is monitored by a fast detector, such as a photomultiplier tube, connected to an oscilloscope. This change in absorbance is recorded as a function of time and wavelength.

-

Data Analysis: The transient absorption spectra provide information about the absorption characteristics of the transient species. The decay kinetics of the transient absorption signal provide information about the lifetime of these species.

Computational Methodologies

Computational chemistry plays a vital role in understanding the electronic structure and predicting the properties of nitropyrene isomers. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying excited states.

Protocol for TD-DFT Calculation of Excited State Properties using Gaussian:

This protocol outlines a general approach for calculating the vertical excitation energies and oscillator strengths of a nitropyrene isomer using the Gaussian software package.

-

Geometry Optimization: First, perform a ground-state geometry optimization of the nitropyrene isomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

TD-DFT Calculation: Using the optimized geometry, perform a TD-DFT calculation to obtain the excited state properties.

-

td=(nstates=10, singlet) requests the calculation of the first 10 singlet excited states.

-

geom=check reads the optimized geometry from the checkpoint file.

-

guess=read reads the molecular orbitals from the checkpoint file.

-

-

Analysis of Output: The output file will contain information on the excitation energies (in eV), oscillator strengths (f), and the major orbital contributions for each excited state. This data can be used to simulate the UV-Vis absorption spectrum.

Visualization of Metabolic Activation Pathway

The genotoxicity of nitropyrenes is a result of their metabolic activation in biological systems. This process involves enzymatic reactions that convert the relatively inert parent compound into highly reactive electrophiles that can bind to DNA, forming DNA adducts and leading to mutations. The primary metabolic pathways are nitroreduction and ring oxidation.

This guide provides a foundational understanding of the ground and excited state properties of nitropyrene isomers, the methodologies to study them, and their mechanism of toxicity. This knowledge is essential for the scientific community to address the challenges posed by these environmental contaminants.

References

- 1. The metabolic activation and DNA adducts of dinitropyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comparative photophysical and photochemical study of nitropyrene isomers occurring in the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Photochemical Branching Ratio in 1,6-Dinitropyrene Depends on the Excitation Energy - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Challenges of 1-(4-Nitrophenyl)pyrene: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-nitrophenyl)pyrene, a derivative of the polycyclic aromatic hydrocarbon (PAH) pyrene, presents both unique opportunities and significant challenges in research and development due to its distinct physicochemical properties. As with many nitrated PAHs, its utility in various applications, including as a fluorescent probe or a synthetic intermediate, is intrinsically linked to its solubility and stability in different solvent systems. This technical guide provides an in-depth overview of the anticipated solubility and stability characteristics of 1-(4-nitrophenyl)pyrene, drawing upon data from structurally similar compounds to offer a predictive framework in the absence of extensive direct experimental data for this specific molecule. This document also outlines detailed experimental protocols for researchers to determine these critical parameters in their own laboratory settings.

Core Concepts: Solubility and Stability of Nitrated PAHs

The introduction of a nitro group to the pyrene core significantly alters its electronic and steric properties, thereby influencing its interaction with solvent molecules and its susceptibility to degradation. The electron-withdrawing nature of the nitro group can decrease the electron density of the aromatic system, potentially affecting its photophysical properties and stability.

Predicted Solubility Profile of 1-(4-Nitrophenyl)pyrene

General Trends:

-

Nonpolar Solvents: Similar to its parent compound, pyrene, 1-(4-nitrophenyl)pyrene is expected to exhibit good solubility in nonpolar organic solvents such as hexane, toluene, and benzene. The large, hydrophobic pyrene backbone is the dominant factor in these interactions.

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are anticipated to be effective in dissolving 1-(4-nitrophenyl)pyrene. These solvents can engage in dipole-dipole interactions with the polar nitro group, enhancing solubility compared to purely nonpolar solvents.

-

Polar Protic Solvents: Alcohols such as methanol and ethanol are likely to be moderate solvents. While the nitro group can participate in hydrogen bonding, the large nonpolar surface area of the pyrene ring system limits overall solubility.

-

Aqueous Solutions: The solubility of 1-(4-nitrophenyl)pyrene in water is expected to be extremely low, a characteristic feature of most PAHs.

Data Summary (Based on Analogous Compounds):

The following table summarizes the expected solubility trends of 1-(4-nitrophenyl)pyrene based on the known solubilities of pyrene and the general behavior of nitrated aromatic compounds. It is crucial to note that these are predictive values and should be experimentally verified.

| Solvent Category | Solvent Examples | Predicted Solubility of 1-(4-Nitrophenyl)pyrene | Rationale |

| Nonpolar | Hexane, Toluene, Benzene | High | Dominated by the large, nonpolar pyrene backbone, leading to favorable van der Waals interactions. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | The polar nitro group enhances solubility through dipole-dipole interactions with the solvent. |

| Polar Protic | Methanol, Ethanol | Moderate to Low | Limited by the large hydrophobic pyrene moiety, although some interaction with the nitro group is possible. |

| Aqueous | Water, PBS Buffer | Very Low | The hydrophobic nature of the pyrene ring system results in poor solvation by water molecules. |

Stability Considerations for 1-(4-Nitrophenyl)pyrene

The stability of 1-(4-nitrophenyl)pyrene is a critical factor for its storage, handling, and application. The primary degradation pathway for many nitrated PAHs is photodegradation, particularly when exposed to ultraviolet (UV) light.

Key Factors Influencing Stability:

-

Light Exposure: Nitrated PAHs are known to be susceptible to photodecomposition. The photochemical reaction rate can be influenced by the position of the nitro-substitution[1]. It is imperative to store solutions of 1-(4-nitrophenyl)pyrene in the dark or in amber vials to minimize light-induced degradation. Studies on other nitro-PAHs have shown that they can undergo fairly rapid transformations when exposed to light in organic solvents[2].

-

Solvent Type: The solvent can play a role in the stability of the compound. Some solvents may promote photodegradation, while others may offer a degree of protection. For instance, the photodegradation of some PAHs has been studied in various organic solvents to identify media that minimize degradation[2][3].

-

Presence of Oxygen: The presence of molecular oxygen can contribute to the photo-oxidation of PAHs[1]. For long-term storage, it is advisable to degas solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).

-

Temperature: While photodegradation is often the primary concern, elevated temperatures can also accelerate degradation processes. Therefore, storage at low temperatures (e.g., -20°C) is recommended.

Potential Degradation Products:

The photodegradation of nitro-PAHs can lead to a complex mixture of products, including the corresponding hydroxypyrenes and other oxidized species[1]. The identification of these degradation products is crucial for understanding the stability profile and potential toxicity of the compound.

Experimental Protocols

To obtain precise and reliable data for 1-(4-nitrophenyl)pyrene, the following experimental protocols are recommended.

Protocol 1: Determination of Solubility

This protocol outlines the isothermal shake-flask method, a common technique for determining the solubility of a solid compound in a liquid solvent.

Materials:

-

1-(4-nitrophenyl)pyrene (solid)

-

Selected solvents (e.g., hexane, toluene, DMSO, DMF, methanol, ethanol, water)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or incubator with temperature control

-

Analytical balance

-

Spectrophotometer (UV-Vis or fluorescence) or High-Performance Liquid Chromatography (HPLC) system

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 1-(4-nitrophenyl)pyrene to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The presence of undissolved solid at the end of this period is essential.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration of 1-(4-nitrophenyl)pyrene in the diluted solution using a pre-calibrated UV-Vis spectrophotometer, fluorescence spectrophotometer, or HPLC system.

-

-

Calculation:

-

Calculate the solubility of 1-(4-nitrophenyl)pyrene in each solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Protocol 2: Assessment of Stability

This protocol describes a method to evaluate the stability of 1-(4-nitrophenyl)pyrene in solution under different conditions (e.g., light exposure, temperature).

Materials:

-

Stock solution of 1-(4-nitrophenyl)pyrene in a chosen solvent

-

Amber and clear glass vials

-

Controlled light source (e.g., UV lamp or solar simulator)

-

Temperature-controlled incubator or water bath

-

HPLC system with a suitable detector (e.g., UV-Vis or fluorescence)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of 1-(4-nitrophenyl)pyrene of a known concentration in the solvent of interest.

-

Aliquot the stock solution into multiple amber and clear vials.

-

-

Experimental Conditions:

-

Light Exposure: Expose a set of clear vials to a controlled light source for defined periods (e.g., 1, 2, 4, 8, 24 hours). Keep a corresponding set of amber vials in the dark as a control.

-

Temperature: Incubate sets of vials at different temperatures (e.g., 4°C, 25°C, 40°C) for a specified duration.

-

-

Time-Point Analysis:

-

At each time point, withdraw a sample from each vial.

-

Analyze the concentration of the remaining 1-(4-nitrophenyl)pyrene using HPLC.

-

Monitor the chromatogram for the appearance of new peaks, which may indicate the formation of degradation products.

-

-

Data Analysis:

-

Plot the concentration of 1-(4-nitrophenyl)pyrene as a function of time for each condition.

-

Calculate the degradation rate constant and half-life of the compound under each experimental condition.

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pjoes.com [pjoes.com]

- 3. Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products [pjoes.com]

Theoretical Exploration of 1-(4-nitrophenyl)pyrene's Electronic Frontier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations used to elucidate the electronic structure of 1-(4-nitrophenyl)pyrene, a molecule of significant interest due to its potential applications in optoelectronics and as a fluorescent probe. By detailing the computational methodologies and presenting illustrative data, this document serves as a valuable resource for researchers engaged in the study of similar donor-acceptor chromophores.

Introduction

1-(4-nitrophenyl)pyrene is a prototypical donor-acceptor molecule, where the electron-rich pyrene moiety acts as the donor and the electron-withdrawing nitrophenyl group serves as the acceptor. This architecture gives rise to intramolecular charge transfer (ICT) phenomena upon photoexcitation, which are critical to its photophysical properties. Understanding the electronic structure, including the frontier molecular orbitals (HOMO and LUMO), energy gap, and excited state characteristics, is paramount for predicting and tuning its optical and electronic behavior. Theoretical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), have proven to be invaluable tools in this endeavor.

Theoretical Calculations Methodology

The electronic structure of 1-(4-nitrophenyl)pyrene can be effectively investigated using a combination of DFT and TD-DFT methods. These computational techniques provide a robust framework for understanding the ground and excited state properties of molecular systems.

Ground State Geometry Optimization

The first step in the theoretical analysis is to determine the most stable molecular geometry in the ground state. This is typically achieved through geometry optimization using DFT. A popular and effective functional for such organic molecules is the B3LYP hybrid functional, often paired with a basis set like 6-311+G(d,p) to provide a good balance between accuracy and computational cost.[1] The optimization process iteratively adjusts the atomic coordinates to find the minimum energy conformation of the molecule.

Frontier Molecular Orbital (FMO) Analysis

Once the optimized geometry is obtained, the electronic properties can be analyzed. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a qualitative measure of the molecule's excitability and chemical reactivity.[1] For 1-(4-nitrophenyl)pyrene, the HOMO is expected to be localized on the electron-donating pyrene moiety, while the LUMO is anticipated to be centered on the electron-accepting nitrophenyl group, facilitating the characteristic intramolecular charge transfer upon excitation.

Excited State Calculations

To understand the optical properties, such as UV-visible absorption spectra, Time-Dependent DFT (TD-DFT) calculations are performed on the optimized ground state geometry. This method allows for the calculation of vertical excitation energies, oscillator strengths, and the nature of electronic transitions.[1] By analyzing the contributions of different molecular orbitals to the excited states, the charge transfer character of the transitions can be quantified. For donor-acceptor systems like 1-(4-nitrophenyl)pyrene, the lowest energy electronic transition is often dominated by a HOMO to LUMO excitation, corresponding to the ICT process.

Illustrative Quantitative Data

The following tables summarize representative quantitative data that would be obtained from theoretical calculations on 1-(4-nitrophenyl)pyrene. These values are based on typical results for similar donor-acceptor molecules and serve as a guide for what to expect from a detailed computational study.

Table 1: Frontier Molecular Orbital (FMO) Properties

| Parameter | Value | Description |

| HOMO Energy | -5.8 eV | Energy of the Highest Occupied Molecular Orbital, primarily localized on the pyrene unit. |

| LUMO Energy | -2.5 eV | Energy of the Lowest Unoccupied Molecular Orbital, primarily localized on the nitrophenyl unit. |

| HOMO-LUMO Gap | 3.3 eV | Energy difference between the HOMO and LUMO, indicative of the molecule's electronic excitation energy.[1] |

Table 2: Calculated Electronic Transitions (TD-DFT)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Character |

| S0 → S1 | 3.10 | 400 | 0.5 | HOMO → LUMO (95%) | Intramolecular Charge Transfer (ICT) |

| S0 → S2 | 3.54 | 350 | 0.2 | HOMO-1 → LUMO (80%) | Local Excitation (LE) on Pyrene |

| S0 → S3 | 3.90 | 318 | 0.1 | HOMO → LUMO+1 (75%) | Mixed ICT and LE |

Experimental Protocols

While this guide focuses on theoretical calculations, the synthesis and experimental characterization are crucial for validating the computational results. Below are generalized protocols for the synthesis and spectroscopic analysis of 1-(4-nitrophenyl)pyrene, adapted from procedures for similar compounds.

Synthesis of 1-(4-nitrophenyl)pyrene (Illustrative Protocol)

A common method for synthesizing such compounds is the Suzuki coupling reaction.

-

Materials : 1-Bromopyrene, 4-nitrophenylboronic acid, palladium(0) catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3), and a suitable solvent system (e.g., toluene/ethanol/water).

-

Procedure :

-

In a round-bottom flask, dissolve 1-bromopyrene and 4-nitrophenylboronic acid in the solvent mixture.

-

Add the palladium catalyst and the base to the solution.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 24-48 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1-(4-nitrophenyl)pyrene.

-

Spectroscopic Characterization

-

UV-Visible Absorption Spectroscopy :

-

Prepare dilute solutions of the synthesized compound in various solvents of differing polarity (e.g., hexane, toluene, THF, acetonitrile, DMSO).

-

Record the absorption spectra using a UV-Vis spectrophotometer over a suitable wavelength range (e.g., 250-600 nm).

-

The position of the lowest energy absorption band can be compared with the calculated excitation energy from TD-DFT. Solvatochromic shifts can provide experimental evidence of the charge-transfer nature of the transition.

-

-

Fluorescence Spectroscopy :

-

Using the same solutions, record the fluorescence emission spectra by exciting the sample at the wavelength of maximum absorption.

-

Determine the fluorescence quantum yields and lifetimes.

-

The Stokes shift (the difference between the absorption and emission maxima) can provide insights into the geometric relaxation in the excited state.

-

Visualizing Computational Workflows and Electronic Transitions

Graphviz diagrams are provided below to illustrate the logical flow of the theoretical calculations and the nature of the key electronic transition.

Caption: Computational workflow for determining the electronic and optical properties of 1-(4-nitrophenyl)pyrene.

Caption: Schematic of the HOMO-LUMO intramolecular charge transfer (ICT) transition in 1-(4-nitrophenyl)pyrene.

References

An In-depth Technical Guide on the Core Safety Considerations for 1-(4-Nitrophenyl)pyrene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety data sheet (SDS). No specific CAS number or comprehensive safety data sheet for 1-(4-nitrophenyl)pyrene could be located, suggesting it may not be a commercially available or well-characterized compound. The following information is a predictive hazard assessment based on the known toxicological profiles of its constituent chemical moieties: pyrene and the nitrophenyl group. All handling of this substance should be conducted with extreme caution in a controlled laboratory setting by trained professionals.

Introduction

1-(4-Nitrophenyl)pyrene is a polycyclic aromatic hydrocarbon (PAH) derivative. Its structure combines a pyrene backbone with a nitrophenyl substituent. While specific toxicological data for this compound is unavailable, a thorough understanding of the hazards associated with both pyrene and nitroaromatic compounds is essential for anticipating its potential health and safety risks. This guide provides a detailed overview of these potential hazards, recommended safety protocols, and emergency procedures.

Predicted Physicochemical Properties

| Property | Predicted Value/Information |

| CAS Number | Not Found |

| Molecular Formula | C22H13NO2 |

| Appearance | Likely a yellow to orange crystalline solid |

| Solubility | Expected to be insoluble in water; likely soluble in organic solvents. |

| Stability | Potentially combustible. May decompose upon heating to emit toxic fumes, including nitrogen oxides (NOx) and carbon oxides. Forms explosive mixtures with air on intense heating. |

Hazard Identification and Classification

Based on the toxicological profiles of pyrene and nitroaromatic compounds, 1-(4-nitrophenyl)pyrene is predicted to be a hazardous substance.

Logical Relationship of Potential Hazards

Caption: Predicted hazards of 1-(4-nitrophenyl)pyrene.

Summary of Potential Health Hazards:

-

Acute Effects:

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: Can cause skin irritation and may be readily absorbed through the skin, leading to systemic effects.[1][2]

-

Eye Contact: May cause eye irritation.

-

Ingestion: May be harmful if swallowed, potentially leading to gastrointestinal irritation and systemic toxicity.

-

Systemic Effects: The primary acute hazard from the nitrophenyl group is methemoglobinemia, which can cause cyanosis (a bluish discoloration of the skin), headaches, dizziness, and in severe cases, can be fatal.[2][3]

-

-

Chronic Effects:

-

Carcinogenicity: Pyrene and other PAHs are known or suspected carcinogens.[1][4] Nitroaromatic compounds are also often suspected or established carcinogens.[5] Therefore, 1-(4-nitrophenyl)pyrene should be handled as a potential carcinogen.

-

Mutagenicity: Pyrene is a suspected mutagen.[1] Many nitroaromatic compounds are also mutagenic.[5]

-

Organ Toxicity: Repeated exposure may lead to liver and kidney damage.[2] Chronic exposure to aromatic nitro-compounds can also lead to anemia.[2]

-

Environmental Hazards:

-

PAHs like pyrene are known to be toxic to aquatic organisms and can persist in the environment.[6][7] It is strongly advised not to let this chemical enter the environment.

Experimental Protocols & Safe Handling

Given the predicted hazards, stringent safety protocols must be followed.

Experimental Workflow for Safe Handling

Caption: Recommended workflow for handling 1-(4-nitrophenyl)pyrene.

Engineering Controls:

-

Work should be exclusively conducted in a well-ventilated laboratory with a certified chemical fume hood.

-

Use of a vented balance enclosure is recommended for weighing solid material.

-

Emergency eyewash stations and safety showers must be readily accessible.

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contaminated.

-

Eye Protection: Chemical safety goggles are mandatory.

-

Skin and Body Protection: A lab coat must be worn. For larger quantities or increased risk of splash, consider additional protective clothing.[8]

Hygiene Measures:

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[8]

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[9] Remove contaminated clothing. Seek medical attention, especially if irritation persists or symptoms of systemic toxicity develop. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Note to Physician: Be alert for signs of methemoglobinemia, such as cyanosis. Treatment with methylene blue may be indicated.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or foam.

-

Specific Hazards: Combustion may produce toxic fumes of nitrogen oxides and carbon monoxide.[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 4. Avoid breathing dust and contact with skin and eyes.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Carefully sweep up solid material, avoiding dust generation. Place in a sealed, labeled container for disposal as hazardous waste. Clean the spill area with a suitable solvent and then wash with soap and water.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. This material should be treated as hazardous waste.

This guide is intended to provide a framework for the safe handling of 1-(4-nitrophenyl)pyrene. Researchers must always consult with their institution's environmental health and safety department for specific guidance and protocols.

References

- 1. PYRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. iloencyclopaedia.org [iloencyclopaedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. nj.gov [nj.gov]

- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. health.state.mn.us [health.state.mn.us]

- 7. ICSC 0104 - BENZO(a)PYRENE [chemicalsafety.ilo.org]

- 8. beta.lakeland.edu [beta.lakeland.edu]

- 9. fishersci.com [fishersci.com]

The Enigma of the Dark Quenchers: A Technical Guide to the Fundamental Principles of Fluorescence in Nitrated Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrated aromatic compounds, a class of molecules characterized by the presence of one or more nitro (–NO₂) groups attached to an aromatic ring, have long been relegated to the shadows of fluorescence applications. Traditionally viewed as potent fluorescence quenchers, their unique photophysical properties are now being revisited and strategically harnessed in various scientific domains, including the development of fluorescent probes and sensors. This in-depth technical guide elucidates the core principles governing the fluorescence of these intriguing molecules, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their behavior and the experimental methodologies used to study them.

The Photophysics of Nitrated Aromatic Compounds: A Tale of Quenching and Emission

The strong electron-withdrawing nature of the nitro group is the primary determinant of the photophysical behavior of nitrated aromatic compounds. This property significantly influences the electronic structure of the aromatic system, leading to phenomena that generally suppress fluorescence.

The Dominance of Non-Radiative Decay Pathways

Upon absorption of a photon and excitation to a singlet excited state (S₁), most molecules can relax back to the ground state (S₀) through several pathways, including the emission of a photon (fluorescence). However, in the case of most nitrated aromatics, non-radiative decay pathways overwhelmingly dominate.

The principal mechanism responsible for the fluorescence quenching is highly efficient intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet manifold (T₁).[1] The nitro group promotes this process due to enhanced spin-orbit coupling. The rate of ISC in many nitroaromatics is exceptionally fast, occurring on the order of femtoseconds to picoseconds, which is significantly faster than the typical nanosecond timescale of fluorescence emission.[2] Consequently, the fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, is often exceedingly low (Φf < 10⁻⁴) for many simple nitrated aromatic compounds, rendering them practically non-fluorescent.[1][2]

The Emergence of Fluorescent Nitrated Aromatics

Despite the quenching dogma, a growing body of research has demonstrated that strategic molecular design can overcome the nitro group's quenching effect, leading to the development of fluorescent nitrated aromatic compounds.[1] The key lies in manipulating the electronic properties of the molecule to favor radiative decay. Several successful strategies have been identified:

-

Introduction of Electron-Donating Groups: Creating a "push-pull" system by incorporating an electron-donating group (e.g., amino, methoxy) onto the aromatic ring alongside the electron-withdrawing nitro group can induce an intramolecular charge transfer (ICT) character in the excited state.[1] This ICT state can have a lower rate of intersystem crossing, thus allowing fluorescence to compete more effectively with non-radiative decay pathways.

-

Enforcing Molecular Planarity: Restricting the rotational freedom of the nitro group and maintaining a planar molecular structure can suppress the conformational changes that often facilitate intersystem crossing.[1]

-

Weakening Electronic Coupling: Increasing the distance or introducing insulating bridges between the nitro group and the fluorescent aromatic core can diminish the quenching effect. Attaching nitrophenyl groups to a naphthalene core, for instance, has been shown to result in fluorescence quantum yields between 0.01 and 0.1.[1]

The solvent environment also plays a crucial role. For many push-pull nitrated aromatic systems, increasing solvent polarity can lead to fluorescence quenching due to stabilization of the charge-separated excited state, which may have enhanced non-radiative decay channels.[1]

Quantitative Data on the Photophysical Properties of Nitrated Aromatic Compounds

The following tables summarize key photophysical data for a selection of nitrated aromatic compounds, illustrating the principles discussed above.

Table 1: Photophysical Properties of Selected Fluorescent Nitronaphthalene Derivatives

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_f) | Lifetime (τ, ns) | Reference |

| 1-Nitronaphthalene | Various | - | - | < 10⁻⁴ | < 0.01 | [1][2] |

| 4-Amino-1-nitronaphthalene | Toluene | - | - | ~0.01 | ~0.7 | [2] |

| 5-Amino-1-nitronaphthalene | Toluene | ~420 | ~550 | 0.014 | 0.73 | [1] |

| 5-Amino-1-nitronaphthalene | Acetonitrile | ~450 | ~620 | 0.0001 | 0.012 | [1] |

| N-(1-nitro-5-naphthyl)acetamide | Toluene | ~380 | ~480 | 0.011 | 1.3 | [1] |

| N-(1-nitro-5-naphthyl)acetamide | Acetonitrile | ~380 | ~500 | 0.006 | 0.7 | [1] |

Table 2: Stern-Volmer Constants for Fluorescence Quenching by Nitroaromatic Compounds

| Fluorophore | Quencher | Solvent | Stern-Volmer Constant (K_sv, M⁻¹) | Reference |

| Polyaniline-Ag Composite | 2,4,6-Trinitrophenol (TNP) | - | 0.1037 x 10⁶ | [3] |

| Polyaniline-Ag Composite | Dinitrobenzene (DNB) | - | 0.161 x 10⁴ | [3] |

| Carbazole | Picric Acid | - | - | [4] |

| Carbazole | 1,4-Dichloro-2-nitrobenzene | - | - | [4] |

| Carbazole | 2-Nitroaniline | - | - | [4] |

| Carbazole | 4-Nitroaniline | - | - | [4] |

| Carbazole | 4-Nitrophenol | - | - | [4] |

| Anthracene | Allyl 2,4-dinitrophenyl ether | Methanol | - | [5] |

| Anthracene | Allyl 2,4-dinitrophenyl ether | Chloroform | - | [5] |

Experimental Protocols

Accurate characterization of the photophysical properties of nitrated aromatic compounds requires meticulous experimental procedures. The following sections detail the methodologies for key experiments.

Synthesis of a Fluorescent Nitrated Aromatic Compound: 4-Nitro-1-naphthylamine

This procedure is adapted from established methods and provides a representative synthesis of a fluorescent nitrated aromatic compound.[6]

Materials:

-

α-Nitronaphthalene

-

Hydroxylamine hydrochloride

-

Potassium hydroxide

-

Methanol

-

95% Ethanol

-

Ice

Procedure:

-

Dissolve 20 g (0.115 mole) of α-nitronaphthalene and 50 g (0.72 mole) of powdered hydroxylamine hydrochloride in 1.2 L of 95% ethanol in a 3 L flask.

-

Heat the mixture in a water bath maintained at 50–60 °C.

-

Prepare a solution of 100 g of potassium hydroxide in 500 g (630 mL) of methanol and filter it.

-

Gradually add the potassium hydroxide solution to the flask with vigorous mechanical stirring over a period of 1 hour. A color change from yellow to orange will be observed.

-

Continue stirring for an additional hour.

-

Slowly pour the warm solution into 7 L of ice water.

-

Allow the solid to coagulate, then collect it by filtration and wash thoroughly with water.

-

Purify the crude 4-nitro-1-naphthylamine by recrystallization from 500 mL of 95% ethanol.

-

The expected product is long, golden-orange needles.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials and Equipment:

-

Fluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Solvent of spectroscopic grade

-

Fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

-

Nitrated aromatic compound sample

Procedure:

-

Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the UV-Vis absorption spectra of all solutions.

-

Select an excitation wavelength at which both the standard and the sample have significant absorbance.

-

Measure the fluorescence emission spectra of all solutions using the selected excitation wavelength. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

-

Integrate the area under the emission spectra for both the standard and the sample solutions.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. A linear relationship should be observed.

-

Calculate the quantum yield of the sample (Φ_sample) using the following equation:

Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²)

where:

-

Φ_standard is the known quantum yield of the standard.

-

Gradient_sample and Gradient_standard are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

n_sample and n_standard are the refractive indices of the sample and standard solutions (if different solvents are used).

-

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range. It involves the statistical measurement of the arrival times of individual photons emitted from a sample after excitation by a pulsed laser.[7][8][9][10][11]

Equipment:

-

Pulsed laser source (e.g., picosecond diode laser)

-

High-speed photodetector (e.g., photomultiplier tube or single-photon avalanche diode)

-

TCSPC electronics module

-

Sample holder and optics

Procedure:

-

A short pulse of light from the laser excites the sample.

-

A "start" signal is sent to the TCSPC electronics simultaneously with the laser pulse.

-

A single emitted photon from the sample is detected by the photodetector, which generates a "stop" signal.

-

The TCSPC electronics measure the time difference between the "start" and "stop" signals with high precision.

-

This process is repeated at a high repetition rate, and a histogram of the arrival times of the photons is constructed.

-

The resulting histogram represents the fluorescence decay profile of the sample.

-

The fluorescence lifetime (τ) is determined by fitting the decay curve with an appropriate exponential function. For a single exponential decay, the intensity (I) as a function of time (t) is given by:

I(t) = I₀ * exp(-t/τ)

where I₀ is the intensity at time t=0.

Fluorescence Quenching Analysis (Stern-Volmer Method)

The Stern-Volmer analysis is used to study the mechanism and efficiency of fluorescence quenching.

Procedure:

-

Prepare a series of solutions containing a constant concentration of the fluorescent nitrated aromatic compound and varying concentrations of a quencher.

-

Measure the fluorescence intensity (I) of each solution. Also, measure the fluorescence intensity of a solution containing only the fluorophore (I₀).

-

Plot I₀/I versus the quencher concentration ([Q]).

-

According to the Stern-Volmer equation, for dynamic (collisional) quenching, this plot should be linear:

I₀/I = 1 + K_sv[Q] = 1 + k_qτ₀[Q]

where:

-

K_sv is the Stern-Volmer quenching constant.

-

k_q is the bimolecular quenching rate constant.

-

τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher.

-

-

The Stern-Volmer constant (K_sv) can be determined from the slope of the plot.[12]

Visualizing Core Principles and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows discussed in this guide.

Caption: Dominant de-excitation pathways for a nitrated aromatic compound.

Caption: Design strategies to enhance fluorescence in nitrated aromatics.

Caption: Experimental workflow for comparative quantum yield measurement.

Conclusion

The field of nitrated aromatic compounds is evolving from a focus on their fluorescence quenching properties to an exploration of their potential as tailored fluorophores. By understanding the fundamental principles of intersystem crossing, intramolecular charge transfer, and the influence of molecular structure and environment, researchers can design and synthesize novel nitrated aromatics with desirable emissive properties. The experimental techniques detailed in this guide provide the necessary tools for the accurate characterization of these compounds, paving the way for their application in diverse areas of science and technology, including the development of advanced sensors and probes for drug discovery and diagnostics.

References

- 1. Making Nitronaphthalene Fluoresce - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. chalcogen.ro [chalcogen.ro]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 8. TCSPC - What is Time-Correlated Single Photon Counting? - Edinburgh Instruments [edinst.com]

- 9. photon-force.com [photon-force.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. picoquant.com [picoquant.com]

- 12. edinst.com [edinst.com]

Methodological & Application

Application Notes and Protocols for Fluorescence Quenching-Based Sensing using 1-(4-nitrophenyl)pyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-nitrophenyl)pyrene is a versatile fluorescent probe that can be employed in a variety of fluorescence quenching-based sensing applications. This molecule consists of a highly fluorescent pyrene moiety covalently linked to a 4-nitrophenyl group, which acts as an efficient fluorescence quencher. The fluorescence of the pyrene is quenched in the native state of the molecule due to intramolecular interactions with the nitrophenyl group. However, the presence of specific analytes can modulate this quenching effect, leading to a measurable change in fluorescence intensity, which forms the basis of the sensing mechanism.

The primary mechanism of quenching in such systems is often a combination of static and dynamic quenching. Static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore (pyrene) and the quencher (nitrophenyl group). Dynamic quenching, on the other hand, occurs when the excited-state fluorophore is deactivated upon collision with the quencher. The efficiency of quenching can be influenced by the analyte of interest, leading to either a "turn-on" or "turn-off" fluorescence response.

These application notes provide an overview of the potential uses of 1-(4-nitrophenyl)pyrene in fluorescence quenching-based sensing and detailed protocols for its application.

Principle of Sensing

The sensing mechanism relies on the modulation of fluorescence quenching of the pyrene fluorophore by the 4-nitrophenyl quencher in the presence of a target analyte. This can occur through several pathways:

-

Analyte-Induced "Turn-On" Fluorescence: The analyte may interact with the nitrophenyl quencher, disrupting the intramolecular quenching of the pyrene. This leads to an increase in fluorescence intensity.

-

Analyte-Induced "Turn-Off" Fluorescence: The analyte may enhance the quenching efficiency, for instance, by facilitating the formation of the non-fluorescent complex or by acting as a secondary quencher. This results in a decrease in fluorescence intensity.

The relationship between fluorescence intensity and quencher/analyte concentration can often be described by the Stern-Volmer equation:

I0/I = 1 + KSV[Q]

Where:

-

I0 is the fluorescence intensity in the absence of the quencher/analyte.

-

I is the fluorescence intensity in the presence of the quencher/analyte.

-

KSV is the Stern-Volmer quenching constant.

-

[Q] is the concentration of the quencher/analyte.

Potential Applications

Based on the known reactivity of the nitrophenyl group and the sensing capabilities of pyrene-based probes, 1-(4-nitrophenyl)pyrene can be potentially used for the detection of:

-

Nitroaromatic Explosives: The presence of other nitroaromatic compounds, such as 2,4,6-trinitrotoluene (TNT) or picric acid, can lead to competitive quenching or aggregation-induced quenching, resulting in a detectable change in the fluorescence signal.

-

Metal Ions: Certain metal ions can coordinate with the nitro group, altering its electronic properties and thus affecting the quenching efficiency. This can be utilized for the selective detection of specific metal ions. For example, a novel pyrene-based fluorescent probe has been synthesized for the sequential detection of Cu2+ and picric acid.[1]

-

Biomolecules: The probe could be designed to interact with specific biomolecules. For instance, if the nitrophenyl group is enzymatically cleaved or modified, a significant change in fluorescence would be observed, enabling the detection of enzyme activity.

Data Presentation

The following table summarizes hypothetical quantitative data for the sensing of a generic analyte using 1-(4-nitrophenyl)pyrene, based on typical performance of similar pyrene-based sensors.

| Parameter | Value | Unit |

| Excitation Wavelength (λex) | 340 | nm |

| Emission Wavelength (λem) | 375, 395 | nm |

| Quantum Yield (ΦF) (unquenched) | 0.6 | - |

| Stern-Volmer Constant (KSV) | 1.5 x 104 | M-1 |

| Limit of Detection (LOD) | 0.5 | µM |

| Linear Range | 1 - 50 | µM |

Experimental Protocols

Protocol 1: General Procedure for Fluorescence Quenching-Based Analyte Detection

This protocol describes a general method for evaluating the sensing performance of 1-(4-nitrophenyl)pyrene towards a target analyte.

Materials:

-

1-(4-nitrophenyl)pyrene stock solution (e.g., 1 mM in a suitable organic solvent like DMSO or acetonitrile)

-

Analyte stock solution of known concentration

-

Appropriate buffer solution (e.g., PBS, TRIS-HCl, depending on the analyte and application)

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Preparation of Working Solutions:

-

Prepare a working solution of 1-(4-nitrophenyl)pyrene by diluting the stock solution in the chosen buffer to a final concentration that gives a stable and measurable fluorescence signal (e.g., 1-10 µM).

-

Prepare a series of analyte solutions of varying concentrations by diluting the analyte stock solution in the same buffer.

-

-

Fluorescence Measurements:

-

To a quartz cuvette, add the 1-(4-nitrophenyl)pyrene working solution.

-

Record the initial fluorescence spectrum (I0) using the appropriate excitation and emission wavelengths for pyrene (e.g., λex = 340 nm, λem = 360-450 nm).

-

Add a small aliquot of the analyte solution to the cuvette, mix thoroughly, and allow the solution to equilibrate for a specified time.

-

Record the fluorescence spectrum (I) after the addition of the analyte.

-

Repeat the measurement for each concentration of the analyte.

-

-

Data Analysis:

-

Plot the ratio of the initial fluorescence intensity to the fluorescence intensity after analyte addition (I0/I) against the analyte concentration ([Analyte]).

-

If the relationship is linear, determine the Stern-Volmer constant (KSV) from the slope of the plot.

-

Calculate the limit of detection (LOD) using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the calibration curve.

-

Protocol 2: Synthesis of 1-(4-nitrophenyl)pyrene (Illustrative)

While the synthesis of this specific compound may not be widely reported, a plausible synthetic route can be derived from standard organic chemistry reactions. The following is a hypothetical protocol based on common cross-coupling reactions.

Materials:

-

1-Bromopyrene

-

4-Nitrophenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3 or Cs2CO3)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Reaction Setup:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 1-bromopyrene and 4-nitrophenylboronic acid in the anhydrous solvent.

-

Add the palladium catalyst and the base to the reaction mixture.

-

-

Reaction:

-